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Introduction

AF 430 is a green-fluorescent dye belonging to the coumarin family. Its azide derivative, AF
430 azide, allows for its covalent attachment to biomolecules through "click chemistry," a highly
efficient and bioorthogonal ligation reaction. This enables the specific labeling of proteins,
nucleic acids, and other molecules for advanced fluorescence imaging. This document
provides detailed application notes and protocols for the use of AF 430 azide in super-
resolution microscopy, with a focus on Stimulated Emission Depletion (STED) and Stochastic
Optical Reconstruction Microscopy (STORM).

AF 430 possesses several properties that make it a noteworthy candidate for super-resolution
imaging. Its high photostability is a significant advantage for techniques like STED that require
high laser powers. Furthermore, its large Stokes shift (the difference between the excitation
and emission maxima) is beneficial for multicolor imaging applications, as it helps to reduce
spectral crosstalk.[1][2]
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Property Value Reference(s)
Excitation Maximum (Aex) ~430 nm [2]

Emission Maximum (Aem) ~542 nm [2]

Molar Extinction Coefficient ~15,955 cm—1M~1 [3]
Fluorescence Quantum Yield 0.23 [3]

Stokes Shift ~112 nm [2]

Reactive Group Azide (-Ns) N/A

Recommended STED

Depletion Laser

660 Nnm

[2]

Experimental Protocols

Protocol 1: Labeling of Proteins with AF 430 Azide via
Copper-Catalyzed Click Chemistry (CUAAC)

This protocol describes the labeling of a protein containing an alkyne group with AF 430 azide.

The alkyne group can be introduced into the protein of interest through various methods, such

as metabolic labeling with an alkyne-containing amino acid analog (e.g., L-propargylglycine).

Materials:

o AF 430 azide

e Anhydrous Dimethylsulfoxide (DMSO)

o Copper(ll) sulfate (CuSOa)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

e Sodium ascorbate

e Desalting column (e.g., PD-10)

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Procedure:

e Preparation of Stock Solutions:

[¢]

AF 430 azide: Prepare a 10 mM stock solution in anhydrous DMSO.

[¢]

CuSOa: Prepare a 50 mM stock solution in deionized water.

[e]

THPTA: Prepare a 100 mM stock solution in deionized water.

o

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution
should be prepared fresh for each use.

o Labeling Reaction:

o In a microcentrifuge tube, combine the following in order:

Alkyne-modified protein to a final concentration of 1-10 uM.

» AF 430 azide to a final concentration of 100 uM (a 10- to 100-fold molar excess over
the protein).

» Premix CuSOs and THPTA in a 1:5 molar ratio (e.g., add 1 pL of 50 mM CuSOa to 5 pL
of 100 mM THPTA) and add to the reaction mixture to a final CuSOa4 concentration of
500 pM.

» Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the
reaction.

o The final reaction volume can be adjusted as needed with the protein buffer.
 Incubation:
o Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

o Purification:
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o Remove the unreacted AF 430 azide and other reaction components by passing the
reaction mixture through a desalting column equilibrated with a suitable storage buffer
(e.g., PBS, pH 7.4).

o Collect the protein-containing fractions. The labeled protein is now ready for use in STED
or STORM imaging.

Protocol 2: Labeling of Nucleic Acids with AF 430 Azide
via Copper-Free Click Chemistry (SPAAC)

This protocol is suitable for labeling sensitive biological samples, including nucleic acids in
living cells, as it avoids the use of a cytotoxic copper catalyst. It requires the nucleic acid to be
modified with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.

Materials:

DBCO-modified DNA or RNA

AF 430 azide

Anhydrous DMSO

Nuclease-free water or buffer (e.g., PBS, pH 7.4)

Ethanol precipitation reagents or a suitable purification column
Procedure:

o Preparation of Stock Solutions:

o AF 430 azide: Prepare a 10 mM stock solution in anhydrous DMSO.

o DBCO-modified nucleic acid: Dissolve in nuclease-free water or buffer to a desired
concentration (e.g., 100 pM).

e Labeling Reaction:
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o In a microcentrifuge tube, combine the DBCO-modified nucleic acid with a 2- to 10-fold
molar excess of AF 430 azide.

o Adjust the final volume with nuclease-free water or buffer.

e |ncubation:

o Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C,
protected from light.

e Purification:

o Purify the labeled nucleic acid from the unreacted dye using ethanol precipitation or a
size-exclusion chromatography column suitable for nucleic acids.

o Resuspend the purified, labeled nucleic acid in a suitable buffer for your imaging
experiment.

Super-Resolution Microscopy with AF 430-Labeled

Samples
STED Microscopy

AF 430 is well-suited for STED microscopy due to its high photostability. Its large Stokes shift
also allows for efficient depletion with commonly available laser lines.

Instrumentation:

o A STED microscope equipped with an excitation source suitable for AF 430 (e.g., a 405 nm
or 440 nm laser) and a depletion laser with a wavelength in the range of 660 nm.

Imaging Protocol:
e Sample Preparation:

o Prepare cells or tissues labeled with AF 430 azide as described in the labeling protocols
above.
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o Mount the sample on a high-precision coverslip (#1.5H) in a mounting medium with a
refractive index matching that of the immersion oil (e.g., 1.518).

e Image Acquisition:

o Excitation: Use the 405 nm or 440 nm laser line for excitation of AF 430. Adjust the laser
power to a level that provides a good signal-to-noise ratio without causing excessive
photobleaching in confocal mode.

o Depletion: Use the 660 nm depletion laser. The power of the depletion laser will determine
the achievable resolution. Start with a moderate power and increase it to achieve the
desired resolution, while monitoring for photobleaching.

o Detection: Set the detection window to capture the emission of AF 430 (e.g., 550-600 nm).

o Pixel Size and Dwell Time: For optimal resolution, use a small pixel size (e.g., 20-30 nm)
and adjust the pixel dwell time to balance signal acquisition and imaging speed.

STORM Microscopy

The use of AF 430 in STORM is less established than in STED. As a coumarin dye, its
photoswitching properties are generally less robust than those of the cyanine dyes typically
used in STORM. However, dSTORM (direct STORM) can be attempted with a suitable imaging
buffer. The following protocol is a general guideline and will likely require significant
optimization.

Instrumentation:

o A STORM microscope with a laser line for exciting AF 430 (e.g., 405 nm or 440 nm) and a
high-power laser for inducing the "off" state.

Imaging Buffer (for dSSTORM):

o Astandard STORM buffer containing an oxygen scavenging system (e.g., glucose oxidase
and catalase) and a reducing agent (e.g., mercaptoethylamine, MEA). A typical composition
is:

o 50 mM Tris-HCI (pH 8.0)
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10 mM NacCl

[e]

o

10% (w/v) Glucose

[¢]

500 pg/mL Glucose Oxidase

[e]

40 pg/mL Catalase

100 mM MEA

[e]

Imaging Protocol:
e Sample Preparation:

o Prepare the AF 430-labeled sample as for STED microscopy.
e Image Acquisition:

o Photoswitching: llluminate the sample with the high-power excitation laser to drive most of
the AF 430 molecules into a dark state.

o Imaging: Continuously illuminate the sample with a lower power excitation laser to image
the stochastic reactivation of individual AF 430 molecules.

o Frame Rate and Acquisition Time: Acquire a long series of images (typically 10,000-
100,000 frames) at a high frame rate to capture the blinking events of single molecules.

o Data Analysis: Use appropriate localization microscopy software to analyze the acquired
image series, identify the precise coordinates of each blinking event, and reconstruct the
final super-resolved image.

Important Considerations for STORM with AF 430:

e The blinking performance of AF 430 in a STORM buffer is not well-characterized.
Optimization of the imaging buffer, particularly the concentration of the reducing agent, will
be crucial.
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+ The photon output per switching event may be lower than that of traditional STORM dyes,
which will affect the localization precision and the final resolution.

Mandatory Visualizations
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Caption: Workflow for STED microscopy using AF 430 azide.
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Caption: Workflow for dISTORM microscopy using AF 430 azide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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